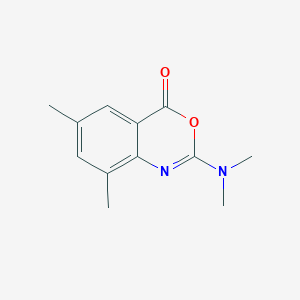
2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, refractive index, and spectral data. These properties can often be found in databases or determined experimentally .Aplicaciones Científicas De Investigación
Drug Delivery Systems
PDMAEMA is a versatile polymer that can be incorporated into drug delivery systems. Researchers have modified amphiphilic block copolymers by grafting PDMAEMA side chains using efficient “click” chemistry reactions. These copolymers self-assemble into nanosized micelles in aqueous media. These micelles can encapsulate drugs, such as the antioxidant, anti-inflammatory, and anticancer agent quercetin. Additionally, PDMAEMA-based micelleplexes—formed through electrostatic interactions with DNA—show promise for simultaneous drug and gene delivery .
Temperature-Responsive Aggregates
PDMAEMA exhibits a low critical solution temperature (LCST). When incorporated into block copolymers (e.g., with polystyrene as the hydrophobic block), these polymers form aggregates that precipitate at higher temperatures. This thermoresponsive behavior makes PDMAEMA useful for designing stimuli-responsive materials .
Degradation of Organic Pollutants
Sodium (2-(dimethylamino)ethyl)carbamodithioate, a derivative of PDMAEMA, has been studied for its effectiveness in degrading organic pollutants. For instance, it shows promise in degrading 2-ethylhexyl 4-(dimethylamino)benzoate under the influence of various oxidizing agents.
Gene Delivery
PDMAEMA’s cationic nature allows it to interact with DNA. Researchers have explored its potential as a gene delivery vector. By forming complexes with DNA, PDMAEMA-based carriers can facilitate gene transfer and expression .
pH-Responsive Behavior
PDMAEMA exhibits pH-responsive properties. Its amino groups undergo protonation/deprotonation transitions, making it suitable for pH-controlled drug release systems. These systems can release drugs selectively in response to the acidic environment of tumor tissues .
Antimicrobial Coatings
PDMAEMA has been investigated for its antimicrobial properties. Researchers have explored its use in coatings for medical devices, aiming to prevent bacterial adhesion and biofilm formation .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(dimethylamino)-6,8-dimethyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-5-8(2)10-9(6-7)11(15)16-12(13-10)14(3)4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLHGZUDKQMKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)OC(=N2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

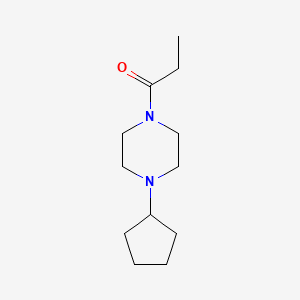
![4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide](/img/structure/B3009270.png)
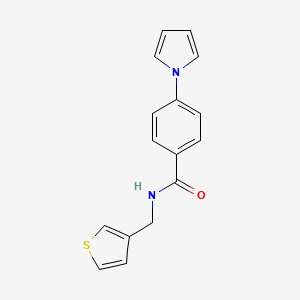

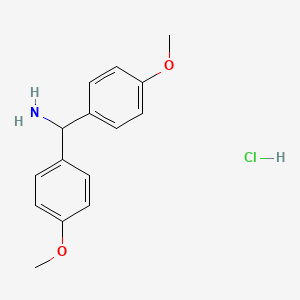

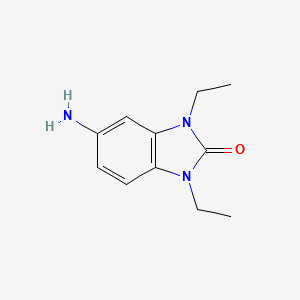
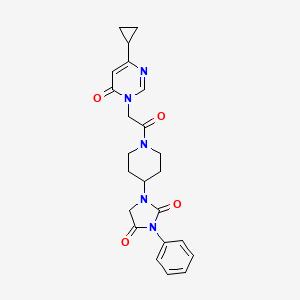

![2,4-dichloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}quinoline-3-carboxamide](/img/structure/B3009282.png)
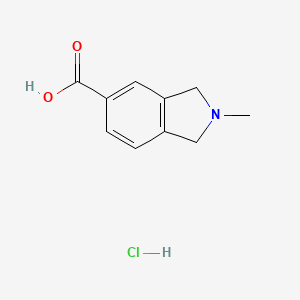
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009285.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3009288.png)